Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate
Overview
Description
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is not fully understood. However, studies suggest that the compound works by inhibiting specific enzymes and proteins involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of inflammatory cytokines. Additionally, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been shown to inhibit the activity of STAT3, a protein that is overexpressed in many cancer cells.
Biochemical And Physiological Effects
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been found to have several biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate in lab experiments is its low toxicity profile. This allows for the compound to be used at higher concentrations without causing harm to the cells or animals being studied. Additionally, the compound has been shown to have a high degree of selectivity, meaning that it targets specific enzymes and proteins without affecting others. However, one of the limitations of using Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Future Directions
There are several future directions for the study of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate. One area of research is the development of new drugs based on the compound's structure. Researchers are exploring the potential of modifying the structure of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate to create more potent and selective drugs for the treatment of cancer and viral infections. Additionally, studies are being conducted to investigate the compound's potential use in agriculture as a pesticide and in material science as a coating for various surfaces.
In conclusion, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is a chemical compound that has shown promising results in various fields of research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs. The compound's low toxicity profile and high selectivity make it an attractive option for lab experiments. Future research will continue to explore the potential applications of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate in medicine, agriculture, and material science.
Scientific Research Applications
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has been studied for its potential use in the treatment of viral infections, including influenza and HIV.
properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O3/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-2-4-18-5-3-15/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPQZYPZZLEOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)N2CCOCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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